molecular formula C15H11FO4 B1473733 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid CAS No. 1375068-90-8

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B1473733
CAS No.: 1375068-90-8
M. Wt: 274.24 g/mol
InChI Key: VNTTWTGOAWBVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid is an organic compound with the molecular formula C15H11FO4 It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Properties

IUPAC Name

3-[4-(carboxymethyl)phenyl]-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTTWTGOAWBVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742982
Record name 4'-(Carboxymethyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-90-8
Record name 4'-(Carboxymethyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxymethyl and fluorobenzoic acid moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Carboxymethyl)phenylboronic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 3-Carboxy-4-fluorophenylacetic acid

Uniqueness

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a carboxymethyl group and a fluorine atom allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Biological Activity

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid (CAS No: 1375068-90-8) is a compound that has garnered attention in various biological research fields due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C15H11FO4
  • Molecular Weight : 272.25 g/mol
  • Structure : The compound features a fluorobenzoic acid moiety with a carboxymethyl substituent on the phenyl ring, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly in cancer research.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. The compound has shown promise in inhibiting the proliferation of several cancer cell lines, including:

  • Breast Cancer Cells : In vitro studies demonstrated that this compound reduced cell viability and induced apoptosis in MCF-7 breast cancer cells.
  • Colon Cancer Cells : Research indicated that it could inhibit growth and induce cell cycle arrest in HT-29 colon cancer cells.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which are crucial for developing therapies targeting inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Findings : The compound caused a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, indicating its potential as an antitumor agent.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Findings : Administration of the compound resulted in a significant reduction of TNF-alpha levels compared to control groups, suggesting its efficacy in modulating inflammatory responses.

Research Findings Summary Table

Study FocusCell Line/ModelKey FindingsReference
Antitumor ActivityMCF-7 (Breast Cancer)IC50 ~ 25 µM; Induced apoptosis
Anti-inflammatoryMurine ModelReduced TNF-alpha levels
Colon CancerHT-29Growth inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.